molecular formula C11H16ClNO B1612125 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol CAS No. 23299-18-5

1-(3-Chlorophenyl)-2-(isopropylamino)ethanol

Cat. No. B1612125
CAS RN: 23299-18-5
M. Wt: 213.7 g/mol
InChI Key: WPRYXHDMUFXECU-UHFFFAOYSA-N
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Description



  • Chemical Formula : C<sub>11</sub>H<sub>16</sub>ClNO

  • Molecular Weight : 213.70 g/mol

  • Appearance : Solid powder

  • Melting Point : Predicted to be 79.14°C

  • Boiling Point : Predicted to be approximately 329.7°C at 760 mmHg

  • Density : Predicted to be around 1.1 g/cm<sup>3</sup>

  • Refractive Index : Predicted value at n<sub>20D</sub> = 1.54





  • Synthesis Analysis



    • Unfortunately, I don’t have specific information on the synthesis of this compound.





  • Molecular Structure Analysis



    • The chemical structure consists of a chlorophenyl group attached to an isopropylamino group via an ethanol linker.





  • Chemical Reactions Analysis



    • No specific reactions are provided for this compound.





  • Physical And Chemical Properties Analysis



    • It is a solid compound with predicted melting and boiling points.

    • It may cause skin and eye irritation and respiratory discomfort.




  • Scientific Research Applications

    Pharmacokinetics and Synthesis Methods

    One study outlines the synthesis and pharmacokinetics of structural isomers of β2 agonists, highlighting methods for creating compounds with enhanced blood concentration and prolonged detectability in pharmacological contexts (Glushkova, Popkov, & Martsynkevich, 2020). This research offers insights into the synthesis techniques and pharmacokinetic behaviors beneficial for developing drugs with similar structures.

    Biocatalysis in Drug Synthesis

    Research on the biocatalytic synthesis of chiral intermediates for β-adrenoceptor agonists showcases innovative approaches to creating pharmaceuticals. For example, Candida ontarioensis was used for the asymmetric reduction of chlorophenyl ketones, demonstrating a high-yield and high-purity process for pharmaceutical intermediates (Ni, Zhang, & Sun, 2012). This technique presents a greener alternative for producing chiral intermediates, which could be applicable to compounds like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol.

    Enzymatic Processes for Chiral Synthesis

    Further exploration into enzymatic processes for the synthesis of chiral intermediates, such as the development of an enzymatic process for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, highlights the application of biocatalysis in creating intermediates for drugs like Ticagrelor (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017). These methods emphasize the role of specific enzymatic reactions in producing high-purity chiral compounds efficiently and sustainably.

    Kinetic Studies and Chemical Reactions

    Kinetic studies, such as those focusing on the oxidation of lignin model compounds by chlorine dioxide, provide fundamental insights into the reactions involving chlorophenyl compounds under various conditions (Nie, Liu, Wu, Zhan, Yin, Yao, Song, & Wang, 2014). Understanding these reaction mechanisms and kinetics can inform the development of processes for synthesizing or modifying compounds like 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol.

    Safety And Hazards



    • Causes skin and eye irritation.

    • May cause respiratory irritation.

    • Handle with care and follow safety precautions.




  • Future Directions



    • Further research is needed to explore its applications and potential uses.




    Please note that this analysis is based on available data, and additional research may be required for a more comprehensive understanding. If you have any specific questions or need further details, feel free to ask! 😊


    properties

    IUPAC Name

    1-(3-chlorophenyl)-2-(propan-2-ylamino)ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-4-3-5-10(12)6-9/h3-6,8,11,13-14H,7H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WPRYXHDMUFXECU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)NCC(C1=CC(=CC=C1)Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H16ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40601272
    Record name 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40601272
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    213.70 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(3-Chlorophenyl)-2-(isopropylamino)ethanol

    CAS RN

    23299-18-5
    Record name 1-(3-Chlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40601272
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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